
Copper(1+) cyanomethanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) cyanomethanide, also known as copper(I) cyanide, is an inorganic compound with the chemical formula CuCN. It is a white to pale yellow solid that is insoluble in water but soluble in ammonia and cyanide solutions. This compound is of significant interest due to its applications in various fields, including electroplating, organic synthesis, and as a catalyst in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(1+) cyanomethanide can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium cyanide, resulting in a redox reaction that produces copper(I) cyanide and cyanogen gas: [ 2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN} + (\text{CN})_2 + 2 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by treating copper(II) salts with cyanide under controlled conditions to ensure the formation of the desired product while minimizing the release of toxic cyanogen gas .
Analyse Chemischer Reaktionen
Types of Reactions: Copper(1+) cyanomethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) cyanide in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligands such as halides or phosphines can be used to replace the cyanide ligand.
Major Products Formed:
Oxidation: Copper(II) cyanide.
Reduction: Metallic copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Copper(1+) cyanomethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in electroplating to deposit copper on various substrates, providing a protective and decorative coating
Wirkmechanismus
Copper(1+) cyanomethanide can be compared with other copper(I) compounds such as:
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
Uniqueness:
- This compound is unique due to its cyanide ligand, which imparts distinct reactivity and coordination properties compared to halide ligands in other copper(I) compounds.
- Copper(I) chloride, bromide, and iodide are primarily used in different types of organic synthesis and as precursors to other copper compounds .
Vergleich Mit ähnlichen Verbindungen
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
These compounds share similar oxidation states and coordination chemistry but differ in their specific applications and reactivity due to the nature of their ligands .
Eigenschaften
CAS-Nummer |
35219-76-2 |
|---|---|
Molekularformel |
C2H2CuN |
Molekulargewicht |
103.59 g/mol |
IUPAC-Name |
copper(1+);ethenylideneazanide |
InChI |
InChI=1S/C2H2N.Cu/c1-2-3;/h1H2;/q-1;+1 |
InChI-Schlüssel |
RKRIIUCTVIBVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=[N-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


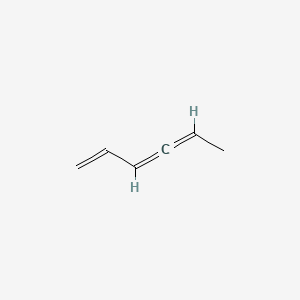

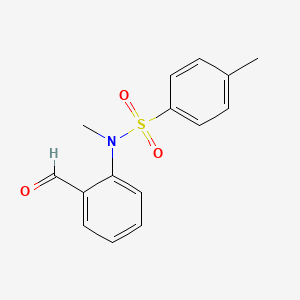
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)


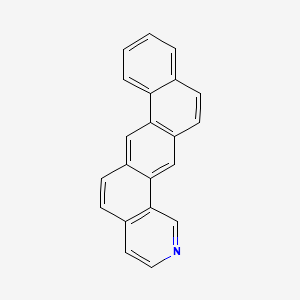
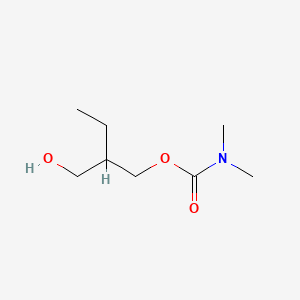
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
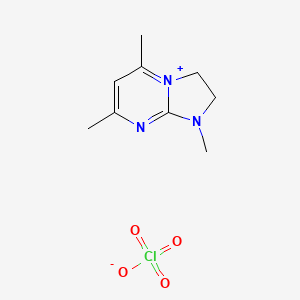

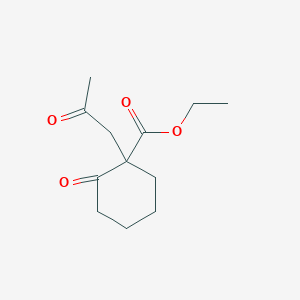
![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

